molecular formula C16H25BClNO2 B2655478 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096336-54-6

4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester

Cat. No. B2655478
M. Wt: 309.64
InChI Key: MOTUTTWHZFEQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester often involves Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

Boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Scientific Research Applications

  • Synthesis of Biaryl Compounds

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound can be used in the synthesis of biaryl compounds via the Suzuki–Miyaura coupling reaction . Biaryl compounds are important in the pharmaceutical industry and in materials science .
    • Methods and Procedures : The Suzuki–Miyaura coupling reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results and Outcomes : The success of the Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Future Directions

The future directions in the research and application of boronic esters like 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, as well as the formal anti-Markovnikov alkene hydromethylation, are valuable transformations that could be explored further .

properties

IUPAC Name

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-9-13(18)7-8-14(12)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTUTTWHZFEQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.